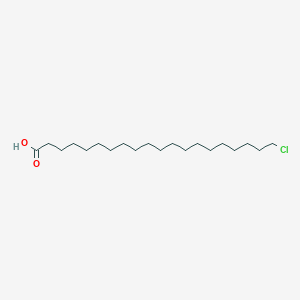
20-Chloroicosanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-Chloroicosanoic acid is a long-chain fatty acid derivative with a chlorine atom attached to the 20th carbon of the eicosanoic acid chain. This compound is part of the broader class of chlorinated fatty acids, which have various applications in chemical and biological research due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-Chloroicosanoic acid typically involves the chlorination of eicosanoic acid. One common method is the direct chlorination of eicosanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure selective substitution at the 20th carbon.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow chlorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with high purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
20-Chloroicosanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of peroxides or carboxylate derivatives.
Reduction: Formation of icosanoic acid.
Substitution: Formation of azidoicosanoic acid or cyanoicosanoic acid.
科学研究应用
20-Chloroicosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex chlorinated fatty acids and other derivatives.
Biology: Studied for its effects on cellular membranes and its potential role in modulating membrane fluidity and function.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用机制
The mechanism of action of 20-Chloroicosanoic acid involves its interaction with cellular membranes and enzymes. The chlorine atom can influence the compound’s hydrophobicity and its ability to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability, potentially altering cellular processes. Additionally, this compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
相似化合物的比较
Similar Compounds
20-Fluoroeicosanoic acid: Similar structure with a fluorine atom instead of chlorine.
20-Bromoeicosanoic acid: Contains a bromine atom at the 20th carbon.
20-Iodoeicosanoic acid: Contains an iodine atom at the 20th carbon.
Uniqueness
20-Chloroicosanoic acid is unique due to the specific properties imparted by the chlorine atom. Chlorine’s size and electronegativity can influence the compound’s reactivity and interactions with biological systems differently compared to other halogenated derivatives. This uniqueness makes this compound a valuable compound for specific research applications and industrial uses.
属性
分子式 |
C20H39ClO2 |
|---|---|
分子量 |
347.0 g/mol |
IUPAC 名称 |
20-chloroicosanoic acid |
InChI |
InChI=1S/C20H39ClO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23) |
InChI 键 |
XWHRXFJBCZXJHI-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13327997.png)

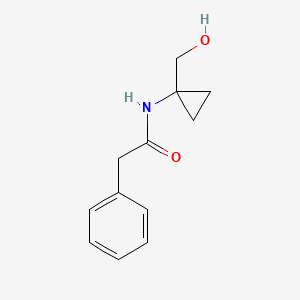
![5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13328004.png)


![Methyl spiro[2.3]hexane-4-carboxylate](/img/structure/B13328020.png)
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B13328034.png)
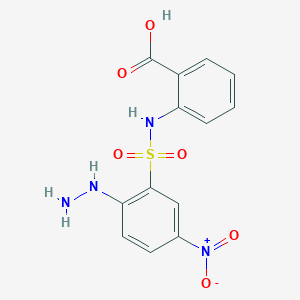
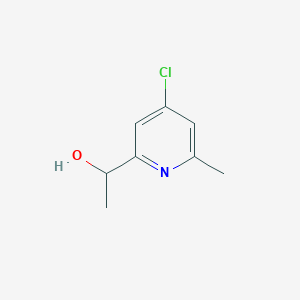

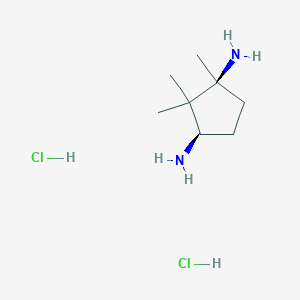
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)

